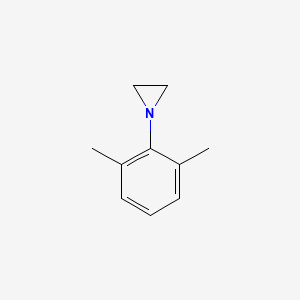
N-(2,6-Dimethylphenyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)aziridine: is an organic compound with the molecular formula C₁₀H₁₃N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amines: One common method for synthesizing N-(2,6-Dimethylphenyl)aziridine involves the cyclization of 2,6-dimethylaniline with ethylene oxide under basic conditions.
Aziridination of Alkenes: Another method involves the aziridination of alkenes using electrophilic nitrogen sources.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,6-Dimethylphenyl)aziridine can undergo oxidation reactions to form corresponding aziridine N-oxides.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, acetic acid.
Reduction: LiAlH₄, NaBH₄, ethanol.
Substitution: Amines, alcohols, thiols, basic or acidic conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Corresponding amines.
Substitution: Ring-opened products such as amino alcohols and amino thiols.
Scientific Research Applications
Chemistry: N-(2,6-Dimethylphenyl)aziridine is used as a building block in organic synthesis. Its strained three-membered ring makes it a valuable intermediate for the synthesis of complex molecules, including chiral amines and heterocycles .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as anticancer and antimicrobial agents. The aziridine ring’s reactivity allows for the formation of covalent bonds with biological targets, leading to therapeutic effects .
Industry: The compound is used in the production of polymers and coatings. Its ability to undergo ring-opening polymerization makes it useful for creating functionalized polymers with applications in materials science .
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)aziridine involves the reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, this reactivity allows the compound to form covalent bonds with nucleophilic sites on proteins and DNA, potentially disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Aziridine: The parent compound of N-(2,6-Dimethylphenyl)aziridine, with a simpler structure and similar reactivity.
N-(2,6-Dimethylphenyl)piperidine: A structurally similar compound with a six-membered ring instead of a three-membered aziridine ring.
2H-Azirines: Compounds with a similar nitrogen-containing ring but with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it more selective in its reactions and potentially more effective in certain applications compared to simpler aziridines .
Properties
CAS No. |
78376-90-6 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-8-4-3-5-9(2)10(8)11-6-7-11/h3-5H,6-7H2,1-2H3 |
InChI Key |
MPWKDJKOBYTMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















